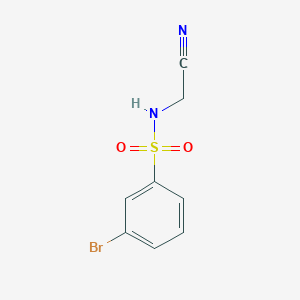
3-Fluoro-2-naphthalenecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-naphthalenecarbonyl chloride is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the third position and a carbonyl chloride group at the second position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-naphthalenecarbonyl chloride typically involves the fluorination of 2-naphthalenecarbonyl chloride. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-naphthalenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3-fluoro-2-naphthalenemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3-fluoro-2-naphthoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products Formed
Substitution: Amides, esters, thioesters.
Reduction: 3-Fluoro-2-naphthalenemethanol.
Oxidation: 3-Fluoro-2-naphthoic acid.
Aplicaciones Científicas De Investigación
3-Fluoro-2-naphthalenecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Chemical Probes: The compound is employed in the design of chemical probes for studying biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-naphthalenecarbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chloro-2-naphthalenecarbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
3-Bromo-2-naphthalenecarbonyl chloride: Contains a bromine atom, which also affects the compound’s reactivity differently compared to fluorine.
Uniqueness
3-Fluoro-2-naphthalenecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
33718-14-8 |
|---|---|
Fórmula molecular |
C11H6ClFO |
Peso molecular |
208.61 g/mol |
Nombre IUPAC |
3-fluoronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H |
Clave InChI |
PGLKCCORLARHIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)


![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)







![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)

